Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide focuses on the biological activity of a specific derivative, 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester. While direct and extensive research on this particular compound is limited in publicly available literature, this document synthesizes the known biological activities of closely related benzofuran analogs to infer its potential therapeutic applications and mechanisms of action. This guide aims to provide a comprehensive resource for researchers by presenting available data, outlining relevant experimental protocols, and visualizing potential biological pathways.
Core Compound Profile
| Property | Value |
| IUPAC Name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate |
| Synonyms | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester |
| CAS Number | 4610-75-7 |
| Molecular Formula | C₁₇H₁₄O₄ |
| Molecular Weight | 282.29 g/mol |
| Structure | (Image of the chemical structure of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester would be placed here in a full report) |
Potential Biological Activities and Supporting Data from Analogues
Based on the biological evaluation of structurally similar benzofuran derivatives, 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is predicted to possess anticancer, anti-inflammatory, and antimicrobial activities. The following sections summarize the evidence from related compounds.
Anticancer Activity
Numerous studies have highlighted the potent anti-proliferative and cytotoxic effects of 2-phenyl-benzofuran derivatives against various cancer cell lines. The presence of a hydroxyl group at the 5-position and a phenyl group at the 2-position are often associated with enhanced activity.
Table 1: Anticancer Activity of Selected 2-Phenyl-benzofuran Analogues
| Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 95.2 µg/mL | [1] |
| Methyl derivative of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 | 8.5 µg/mL | [1] |
| 3-Methylbenzofuran derivative 16b (with p-methoxy group) | A549 | 1.48 µM | [2] |
| Staurosporine (Reference Drug) | A549 | 1.52 µM | [2] |
| Benzofuran-based oxadiazole conjugate 14c (bromo derivative) | HCT116 | 3.27 µM | [2] |
Anti-inflammatory Activity
Benzofuran derivatives have been shown to inhibit key inflammatory mediators. The mechanism often involves the suppression of signaling pathways such as NF-κB and MAPK, leading to reduced production of pro-inflammatory cytokines and enzymes like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity of a Benzofuran/Piperazine Hybrid
| Compound | Cell Line | Inhibitory Activity | Reference |
| Piperazine/benzofuran hybrid 5d | RAW 264.7 | IC₅₀ for NO inhibition = 52.23 ± 0.97 µM | [3] |
A study on 2-(2,4-dihydroxyphenyl)-5-(E)-propenylbenzofuran (DPPB) demonstrated its ability to enhance endothelial nitric oxide synthase (eNOS) activity, suggesting a potential role in vasodilation and cardiovascular protection. This action was found to be mediated through the CaMKKβ-AMPK signaling pathway.[4][5]
Antimicrobial Activity
The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties. The substitution pattern on the benzofuran ring and the 2-phenyl moiety significantly influences the antimicrobial spectrum and potency.
Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity Metric (MIC/Zone of Inhibition) | Reference |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Bacillus subtilis | 10.0 ± 1.4 mm zone of inhibition | [6] |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | Staphylococcus aureus | 9.5 ± 0.70 mm zone of inhibition | [6] |
| 2-Phenyl-benzofuran-3-carboxamide derivative Ia-22 | Staphylococcus aureus Sortase A | IC₅₀ = 30.8 µM | [7] |
| Benzofuran-2-carboxylate 1,2,3-triazoles (6g, 6h, 6i ) | Various bacteria and fungi | Good to moderate activity | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments relevant to assessing the biological activity of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, based on the cited literature for analogous compounds.
Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
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Cell Seeding: Plate cancer cells (e.g., HCT 116, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
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Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ value for NO inhibition.[9]
Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
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Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
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Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
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Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related benzofuran derivatives, the following signaling pathways are potential targets for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester.
Anticancer Signaling
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CellCycle [label="Cell Cycle Progression", fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cancer Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SortaseA [label="Sortase A (in bacteria)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Though for antimicrobial, can be shown as a target
Pin1 [label="Pin1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
GSK3B [label="GSK-3β", fillcolor="#4285F4", fontcolor="#FFFFFF"];
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Compound -> Apoptosis [label="Induction", color="#34A853"];
Compound -> VEGFR2 [label="Inhibition", color="#EA4335"];
Compound -> Pin1 [label="Inhibition", color="#EA4335"];
Compound -> GSK3B [label="Inhibition", color="#EA4335"];
CellCycle -> Proliferation [color="#202124"];
Apoptosis -> Proliferation [label="Inhibition", color="#EA4335"];
VEGFR2 -> Proliferation [label="Promotion", color="#34A853"];
Pin1 -> Proliferation [label="Promotion", color="#34A853"];
GSK3B -> Apoptosis [label="Inhibition", color="#EA4335"];
}
.
Caption: Potential anticancer signaling pathways targeted by 2-phenyl-benzofuran derivatives.
Anti-inflammatory Signaling
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LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"];
TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"];
MAPK [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"];
NFkB [label="NF-κB Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
Compound [label="5-Hydroxy-2-phenyl-benzofuran-\n3-carboxylic acid ethyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InflammatoryMediators [label="Pro-inflammatory Mediators\n(NO, COX-2, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
LPS -> TLR4 [color="#202124"];
TLR4 -> MAPK [color="#202124"];
TLR4 -> NFkB [color="#202124"];
MAPK -> InflammatoryMediators [label="Activation", color="#34A853"];
NFkB -> InflammatoryMediators [label="Activation", color="#34A853"];
Compound -> MAPK [label="Inhibition", color="#EA4335"];
Compound -> NFkB [label="Inhibition", color="#EA4335"];
InflammatoryMediators -> Inflammation [color="#202124"];
}
.
Caption: Potential anti-inflammatory signaling pathways inhibited by benzofuran derivatives.
Experimental Workflow for Biological Screening
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InVitro [label="In Vitro Screening", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Anticancer [label="Anticancer Assays\n(MTT, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];
AntiInflammatory [label="Anti-inflammatory Assays\n(NO, Cytokine)", fillcolor="#FFFFFF", fontcolor="#202124"];
Antimicrobial [label="Antimicrobial Assays\n(MIC)", fillcolor="#FFFFFF", fontcolor="#202124"];
Mechanism [label="Mechanism of Action Studies", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Signaling [label="Signaling Pathway Analysis\n(Western Blot, etc.)", fillcolor="#FFFFFF", fontcolor="#202124"];
Enzyme [label="Enzyme Inhibition Assays", fillcolor="#FFFFFF", fontcolor="#202124"];
Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> InVitro [color="#202124"];
InVitro -> Anticancer [color="#202124"];
InVitro -> AntiInflammatory [color="#202124"];
InVitro -> Antimicrobial [color="#202124"];
Anticancer -> Mechanism [color="#202124"];
AntiInflammatory -> Mechanism [color="#202124"];
Antimicrobial -> Mechanism [color="#202124"];
Mechanism -> Signaling [color="#202124"];
Mechanism -> Enzyme [color="#202124"];
Signaling -> Lead [color="#202124"];
Enzyme -> Lead [color="#202124"];
}
.
Caption: General experimental workflow for the biological evaluation of novel compounds.
Conclusion and Future Directions
While direct experimental data for 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester remains to be published, the extensive research on analogous benzofuran derivatives strongly suggests its potential as a bioactive compound with possible anticancer, anti-inflammatory, and antimicrobial properties. The structural features, including the 5-hydroxy and 2-phenyl substitutions, are known to be important for these activities.
Future research should focus on the synthesis and comprehensive biological evaluation of this specific compound. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and direct further research into the promising biological activities of 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester.
References